Cas no 24364-02-1 (3-(4-amino-3-nitrophenyl)prop-2-enoic acid)

3-(4-Amino-3-nitrophenyl)prop-2-enoic acid is a nitro-substituted cinnamic acid derivative with a reactive amino group, making it a versatile intermediate in organic synthesis. Its conjugated double bond and electron-withdrawing nitro group enhance its utility in Michael additions and cyclization reactions. The presence of both amino and carboxylic acid functionalities allows for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. This compound exhibits stability under standard conditions while offering selective reactivity for targeted modifications. Its structural features make it particularly valuable for constructing heterocyclic frameworks or as a precursor for dyes and coordination ligands. The balanced polarity of the molecule ensures moderate solubility in common organic solvents, facilitating synthetic workflows.
3-(4-amino-3-nitrophenyl)prop-2-enoic acid structure
24364-02-1 structure
Product Name:3-(4-amino-3-nitrophenyl)prop-2-enoic acid
CAS No:24364-02-1
MF:C9H8N2O4
MW:208.170822143555
CID:4949112
PubChem ID:13666361
Update Time:2025-10-28

3-(4-amino-3-nitrophenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3-nitrocinnamic acid
    • 3-(4-amino-3-nitrophenyl)prop-2-enoic acid
    • (E)-3-(4-amino-3-nitrophenyl)prop-2-enoic acid
    • Inchi: 1S/C9H8N2O4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,10H2,(H,12,13)/b4-2+
    • InChI Key: HCVYCRFCWROKQK-DUXPYHPUSA-N
    • SMILES: [O-][N+](C1C=C(/C=C/C(=O)O)C=CC=1N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 284
  • XLogP3: 1.6
  • Topological Polar Surface Area: 109

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Additional information on 3-(4-amino-3-nitrophenyl)prop-2-enoic acid

3-(4-Amino-3-nitrophenyl)prop-2-enoic Acid (CAS No. 24364-02-1): A Comprehensive Overview of Its Properties and Applications

The compound 3-(4-amino-3-nitrophenyl)prop-2-enoic acid (CAS No. 24364-02-1) is a specialized organic molecule that has garnered significant attention in the fields of pharmaceutical research, material science, and synthetic chemistry. This article delves into its structural characteristics, synthesis methods, and potential applications, while also addressing common queries and trending topics related to this compound.

3-(4-Amino-3-nitrophenyl)prop-2-enoic acid belongs to the class of nitrophenyl derivatives, which are known for their unique electronic and optical properties. The presence of both amino and nitro functional groups on the phenyl ring, coupled with a prop-2-enoic acid moiety, makes this compound a versatile intermediate in organic synthesis. Researchers often explore its reactivity for designing novel pharmaceutical agents or functional materials.

One of the most frequently searched questions about CAS No. 24364-02-1 is its role in drug discovery. Recent studies highlight its potential as a building block for small-molecule inhibitors targeting specific enzymes or receptors. For instance, its nitrophenyl group can participate in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets. This aligns with the growing interest in precision medicine and targeted therapies, where such compounds play a pivotal role.

Another trending topic is the use of 3-(4-amino-3-nitrophenyl)prop-2-enoic acid in advanced materials. Its conjugated double bond system and electron-withdrawing nitro group make it a candidate for organic semiconductors or photovoltaic applications. With the rise of green energy initiatives, researchers are increasingly exploring sustainable materials, and this compound’s properties could contribute to innovations in solar cells or light-emitting diodes (LEDs).

The synthesis of CAS No. 24364-02-1 typically involves a multi-step process, starting from readily available precursors like 4-nitroaniline. A common approach includes a Knoevenagel condensation to introduce the prop-2-enoic acid moiety. Optimizing the yield and purity of this compound is a recurring theme in academic discussions, as it directly impacts its applicability in high-value research.

Safety and handling of 3-(4-amino-3-nitrophenyl)prop-2-enoic acid are also topics of interest. While it is not classified as a hazardous substance, standard laboratory precautions should be followed. This includes using personal protective equipment (PPE) and ensuring proper ventilation. Such precautions resonate with the broader scientific community’s emphasis on lab safety and responsible research practices.

In summary, 3-(4-amino-3-nitrophenyl)prop-2-enoic acid (CAS No. 24364-02-1) is a compound with multifaceted applications, from drug development to material science. Its unique structural features and reactivity make it a valuable tool for researchers addressing contemporary challenges in healthcare and technology. As the scientific community continues to explore its potential, this compound is likely to remain a subject of keen interest and innovation.

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